molecular formula C10H10F2N2O2 B12829194 N-Cyclobutyl-4,5-difluoro-2-nitroaniline

N-Cyclobutyl-4,5-difluoro-2-nitroaniline

Cat. No.: B12829194
M. Wt: 228.20 g/mol
InChI Key: ZVJOOGPFOGEESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclobutyl-4,5-difluoro-2-nitroaniline is a fluorinated nitroaniline derivative characterized by a cyclobutyl substituent on the amino group and fluorine atoms at the 4- and 5-positions of the aromatic ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic scaffolds like benzimidazoles . Its structural features—including electron-withdrawing nitro and fluorine groups—enhance reactivity in electrophilic substitution and diazotization reactions, while the cyclobutyl moiety introduces steric and lipophilic effects that influence solubility and biological activity.

Properties

Molecular Formula

C10H10F2N2O2

Molecular Weight

228.20 g/mol

IUPAC Name

N-cyclobutyl-4,5-difluoro-2-nitroaniline

InChI

InChI=1S/C10H10F2N2O2/c11-7-4-9(13-6-2-1-3-6)10(14(15)16)5-8(7)12/h4-6,13H,1-3H2

InChI Key

ZVJOOGPFOGEESS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2[N+](=O)[O-])F)F

Origin of Product

United States

Comparison with Similar Compounds

N-Cyclopropyl-4,5-difluoro-2-nitroaniline (Compound 1 in )
  • Structure : Cyclopropyl substituent instead of cyclobutyl.
  • Synthesis : Reacts 2,4,5-trifluoronitrobenzene with cyclopropylamine under basic conditions, followed by catalytic hydrogenation .
  • Thermal Stability: Cyclobutyl’s larger ring may confer higher conformational stability in solid-state applications.
4,5-Difluoro-2-nitroaniline (Parent Compound; )
  • Structure : Lacks the cyclobutyl group.
  • Applications : Used to synthesize 2-chloro-5,6-difluorobenzimidazole (antiviral agent) and 5-ethoxy-6-fluorobenzofuroxan .
  • Reactivity : The absence of a bulky substituent allows faster diazotization, critical for forming azo dyes and heterocycles.
3,5-Difluoro-2-nitroaniline ()
  • Structure : Fluorines at 3- and 5-positions instead of 4- and 5-.

Physicochemical Properties

Compound Melting Point (°C) Predicted LogP Solubility (Polar Solvents)
N-Cyclobutyl-4,5-difluoro-2-nitroaniline Not reported ~2.5 Moderate (cyclobutyl enhances lipophilicity)
4,5-Difluoro-2-nitroaniline 106–108 0.75 High (no bulky substituent)
N-Cyclopropyl-4,5-difluoro-2-nitroaniline Not reported ~2.0 Moderate (smaller ring)
3,5-Difluoro-2-nitroaniline Not reported ~0.76 High

Key Observations :

  • The cyclobutyl group increases LogP by ~1.75 compared to the parent compound, suggesting improved membrane permeability in drug design.
  • Fluorine positioning (4,5 vs. 3,5) marginally affects LogP due to differences in dipole moments.

Reactivity in Key Reactions

Diazotization and Coupling ()
  • N-Cyclobutyl Derivative : Steric hindrance from cyclobutyl may slow diazotization rates compared to the parent compound.
  • 4,5-Difluoro-2-nitroaniline : Rapid diazotization enables efficient synthesis of benzimidazoles (e.g., 2-chloro-5,6-difluorobenzimidazole, a cytomegalovirus inhibitor ).
Catalytic Hydrogenation ()
  • N-Cyclopropyl Derivative : Requires palladium/charcoal and hydrogen gas for nitro reduction to amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.